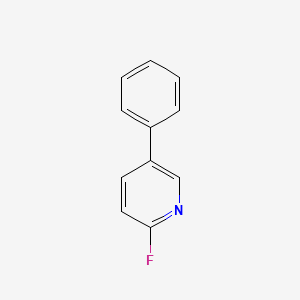

2-Fluoro-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFZEKLTTBHSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Strategic Synthesis of 2-Fluoro-5-phenylpyridine

Executive Summary

2-Fluoro-5-phenylpyridine is a critical biaryl scaffold in medicinal chemistry, particularly prevalent in the design of kinase inhibitors (e.g., c-Met, VEGFR-2) and CNS-active agents. The fluorinated pyridine motif offers unique metabolic stability compared to its non-fluorinated counterparts, blocking labile metabolic soft spots while modulating pKa and lipophilicity (

This technical guide provides a rigorous, field-validated approach to synthesizing 2-fluoro-5-phenylpyridine. Unlike generic preparations, this document prioritizes chemoselectivity —specifically preserving the C–F bond during cross-coupling—and scalability . We present two primary routes: a convergent Suzuki-Miyaura coupling for discovery/lab scale, and a nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis of 2-fluoro-5-phenylpyridine poses a regioselectivity challenge. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at the C2 and C6 positions.

Strategic Pathways

-

Route A (Convergent / Discovery): Palladium-catalyzed cross-coupling of 5-bromo-2-fluoropyridine with phenylboronic acid.

-

Logic: Relies on the bond dissociation energy (BDE) difference between C–Br (~68 kcal/mol) and C–F (~115 kcal/mol). Pd(0) undergoes oxidative addition preferentially at the C–Br bond.

-

-

Route B (Linear / Process): Fluorination of 2-chloro-5-phenylpyridine via Halex reaction.

-

Logic: Avoids expensive fluorinated starting materials but requires high temperatures and strict moisture control to prevent hydrolysis to the pyridone.

-

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic tree illustrating the convergent Suzuki route (Green) versus the linear Halex route (Red).

Primary Methodology: Regioselective Suzuki-Miyaura Coupling

This is the industry-standard method for gram-scale synthesis. The critical success factor is the choice of base and solvent to prevent nucleophilic displacement of the fluorine atom (hydrolysis) while maintaining enough basicity to activate the boronic acid.

Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Bidentate ligand prevents | |

| Base | Mild enough to minimize C2-fluorine displacement ( | |

| Solvent | 1,4-Dioxane / Water (4:1) | High solubility for boronic acids; water is essential for the transmetallation step. |

| Temp | 80–90 °C | Sufficient for oxidative addition to C-Br without thermally stressing the C-F bond. |

Step-by-Step Protocol

Materials:

-

5-Bromo-2-fluoropyridine (1.0 eq, 5.68 mmol, 1.0 g)

-

Phenylboronic acid (1.2 eq, 6.82 mmol, 0.83 g)

- (0.05 eq, 0.28 mmol, 230 mg)

-

Sodium Carbonate (

) (2.5 eq, 14.2 mmol, 1.5 g) -

Solvents: 1,4-Dioxane (20 mL), Deionized Water (5 mL)

Procedure:

-

Degassing (Critical): In a 100 mL round-bottom flask (RBF), combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and poisons the Pd(0) species.

-

Charging: Add 5-bromo-2-fluoropyridine, phenylboronic acid, and

to the flask. -

Catalyst Addition: Add the Palladium catalyst last. The solution should turn an orange-red color.

-

Reaction: Fit the flask with a reflux condenser and heat to 85 °C under an inert atmosphere for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). Look for the disappearance of the bromide (

) and appearance of the biaryl product ( -

Workup:

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

10% EtOAc in Hexanes. -

Yield Expectation: 85–92% as a white/off-white solid.

-

Secondary Methodology: Halex Reaction (Scale-Up)

For multi-kilogram batches, the cost of brominated fluoropyridines can be prohibitive. The "Halex" (Halogen Exchange) reaction uses cheaper chloropyridines but requires specialized handling.

Reaction Mechanism & Workflow

The reaction proceeds via an

Figure 2: Halex reaction pathway highlighting the critical risk of hydrolysis.

Protocol

-

Drying: Combine 2-chloro-5-phenylpyridine (1.0 eq) and spray-dried Potassium Fluoride (KF) (3.0 eq) in anhydrous DMSO or Sulfolane.

-

Additives: Add 18-crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (catalytic) to act as a phase transfer catalyst, solubilizing the fluoride ion.

-

Azeotropic Distillation (Optional but Recommended): If using Sulfolane, add toluene and distill off the toluene/water azeotrope to ensure absolute dryness (

ppm water). -

Reaction: Heat to 140–150 °C for 12–18 hours.

-

Workup: Pour into ice water (precipitates salts). Extract with DCM.[4] Distillation is preferred over chromatography for purification at this scale.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Boronic Acid. | 1. Sparge solvents longer.2. Add 10% more boronic acid (it may have protodeboronated). |

| Pyridone Formation (M+1 = 172) | Hydrolysis of C-F bond. | 1. Switch base from |

| Homocoupling (Biphenyl) | Oxygen presence.[5] | Rigorous degassing is required. Ensure system is under positive |

| Black Precipitate | "Palladium Black" formation. | Ligand dissociation. Add excess ligand (e.g., free |

Safety & Compliance

-

Fluoropyridine Toxicity: Fluorinated heterocycles can be potent alkylators. Handle in a fume hood with double nitrile gloves.

-

HF Generation: In the Halex route, contact between KF/DMSO and strong acids can release HF gas. Maintain alkaline pH during workup.

-

Palladium Residues: For pharmaceutical applications, the final product must be scavenged for heavy metals (limit typically

ppm). Use SiliaMetS® Thiol or similar scavengers post-reaction.

References

-

Fier, P. S., & Hartwig, J. F. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. Organic Letters, 17(10). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

-

Vertex Pharmaceuticals. (2016). Synthesis method of medicinal raw material 2,5-difluoropyridine. CN Patent 105777621A.[6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

2-Fluoro-5-phenylpyridine synthesis mechanism and pathways

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-phenylpyridine

Abstract

2-Fluoro-5-phenylpyridine is a pivotal heterocyclic compound, serving as a versatile precursor in the fields of medicinal chemistry and materials science.[1] Its structure, which combines the electronic properties of a fluorinated pyridine ring with a phenyl moiety, makes it a valuable building block for developing novel pharmaceuticals and optoelectronic materials. This guide provides a comprehensive overview of the primary synthetic pathways for 2-fluoro-5-phenylpyridine, with a focus on the underlying reaction mechanisms, field-proven experimental protocols, and the strategic rationale behind methodological choices. It is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of its synthesis.

Strategic Approaches to Synthesis

The synthesis of 2-fluoro-5-phenylpyridine can be approached from several distinct strategic angles. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prevalent and industrially relevant strategies involve the late-stage introduction of the phenyl group onto a pre-fluorinated pyridine scaffold or, alternatively, the fluorination of a pre-existing 2-halo-5-phenylpyridine.

Herein, we will explore two primary, validated pathways:

-

Pathway A: Palladium-Catalyzed Cross-Coupling. This convergent approach utilizes a fluorinated pyridine building block and couples it with a phenyl-containing reagent. The Suzuki-Miyaura coupling is the most representative and robust reaction in this class.

-

Pathway B: Nucleophilic Aromatic Substitution (SNAr). This method involves the displacement of a leaving group (typically chlorine) from the 2-position of a 5-phenylpyridine precursor with a fluoride ion. This is often referred to as a Halogen Exchange (Halex) reaction.

Caption: Overview of the primary synthetic pathways to 2-fluoro-5-phenylpyridine.

Pathway A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[2] For the synthesis of 2-fluoro-5-phenylpyridine, this involves coupling a 2-fluoro-5-halopyridine (typically bromo- or iodo-substituted) with phenylboronic acid.[3]

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex.[4] Understanding this mechanism is crucial for troubleshooting and optimization.

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 2-fluoro-5-bromopyridine, inserting into the carbon-bromine bond to form a Pd(II) species. This is often the rate-limiting step.

-

Transmetalation: The phenyl group is transferred from the boron atom of phenylboronic acid to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic ligands (2-fluoropyridyl and phenyl) on the Pd(II) complex couple and are eliminated, forming the desired 2-fluoro-5-phenylpyridine product and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Key Intermediate: 2-Fluoro-5-bromopyridine

A robust synthesis of the starting material is paramount. The Balz-Schiemann reaction, starting from 2-amino-5-bromopyridine, is a classical and effective method.[5][6]

Mechanism Rationale: This reaction proceeds by converting the amino group into a diazonium salt using a nitrite source in the presence of a fluoride source (e.g., HBF₄ or anhydrous HF).[5][7] The resulting diazonium tetrafluoroborate salt is then thermally decomposed. The BF₄⁻ anion acts as the fluoride nucleophile in an Sɴ1-type mechanism, releasing N₂ gas and BF₃.[7]

Experimental Protocols

Protocol 2.3.1: Synthesis of 2-Fluoro-5-bromopyridine via Balz-Schiemann Reaction [5]

-

Diazotization: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) or an HF-Pyridine solution at -5 °C to 5 °C, add sodium nitrite (NaNO₂, 1.1 eq) portion-wise, maintaining the temperature.

-

Reaction: Stir the mixture for 30-60 minutes at low temperature.

-

Decomposition: Allow the reaction to warm to 30-70 °C. The diazonium salt will decompose, evidenced by the evolution of nitrogen gas.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of ice and water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield 2-fluoro-5-bromopyridine.

Protocol 2.3.2: Suzuki-Miyaura Coupling [8]

-

Reaction Setup: In a reaction vessel, combine 2-fluoro-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent & Degassing: Add a solvent mixture, typically toluene, ethanol, and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq), under an inert atmosphere.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain 2-fluoro-5-phenylpyridine.

Data Summary

| Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | ~85-95 | ,[8] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | General high-yield conditions |

| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85 | ~80-90 | General conditions |

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway offers a more atom-economical route if the 2-chloro-5-phenylpyridine precursor is readily available. The reaction capitalizes on the electron-deficient nature of the pyridine ring, which is further activated by the nitrogen atom, to facilitate nucleophilic attack.[9]

Mechanism and Rationale

The SNAr mechanism is a two-step addition-elimination process.

-

Nucleophilic Addition: The fluoride ion (from a source like KF or CsF) attacks the carbon atom bearing the chloro leaving group. This attack is regioselective for the 2-position due to stabilization of the negative charge by the adjacent ring nitrogen. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 2-fluoro-5-phenylpyridine product.

Causality of Experimental Choices:

-

Fluoride Source: Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility in organic solvents and the "freer" nature of the fluoride anion.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is essential. These solvents solvate the cation (K⁺ or Cs⁺) effectively, leaving a highly reactive, "naked" fluoride anion, while not solvating the anion itself, thus increasing its nucleophilicity.

-

Temperature: High temperatures (120-200 °C) are typically required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Caption: Mechanism of the SNAr (Halex) reaction for fluorination.

Experimental Protocol

Protocol 3.2.1: Fluorination of 2-Chloro-5-phenylpyridine [11]

-

Reaction Setup: In a dry reaction vessel suitable for high temperatures (e.g., a sealed tube or microwave vial), add 2-chloro-5-phenylpyridine (1.0 eq) and anhydrous potassium fluoride (KF, 2.0-3.0 eq) or cesium fluoride (CsF, 1.5 eq).

-

Solvent: Add a dry, polar aprotic solvent such as DMSO or sulfolane.

-

Heating: Heat the reaction mixture to 150-200 °C under an inert atmosphere. If using microwave irradiation, typical conditions might be 200 °C for 30-60 minutes.

-

Monitoring: Monitor the consumption of the starting material by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Extraction & Purification: Extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine to remove the solvent and residual salts. Dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography or distillation.

Conclusion and Outlook

Both the Suzuki-Miyaura cross-coupling and the SNAr (Halex) reaction represent robust and scalable pathways for the synthesis of 2-fluoro-5-phenylpyridine.

-

The Suzuki-Miyaura pathway offers high functional group tolerance and generally milder conditions, making it highly versatile. Its primary consideration is the synthesis of the 2-fluoro-5-halopyridine intermediate, for which the Balz-Schiemann reaction is a classic, albeit hazardous, choice.

-

The SNAr pathway is often more direct and atom-economical but requires a suitable precursor (2-chloro-5-phenylpyridine) and harsh reaction conditions (high temperatures).

The optimal choice depends on a techno-economic analysis, including starting material cost, process safety considerations (especially concerning the Balz-Schiemann reaction), and the specific capabilities of the laboratory or manufacturing facility. Future advancements may focus on developing milder fluorination conditions or more efficient catalytic systems for either pathway to improve the overall sustainability and efficiency of the synthesis.

References

- Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Page.

- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

- BenchChem. Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.

- BenchChem. 2-Fluoro-5-phenylpyridine | CAS 928822-80-4.

- WIPO Patentscope. WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.

-

Organic Syntheses. Pyridine, 2-phenyl-. [Link]

- BenchChem. Troubleshooting side reactions in fluoropyridine synthesis.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

PMC - NIH. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

IP.com. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. [Link]

-

ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

-

PMC - NIH. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]

Sources

- 1. 2-Fluoro-5-phenylpyridine|CAS 928822-80-4|Supplier [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties and Technical Profile of 2-Fluoro-5-phenylpyridine (CAS 928822-80-4)

Executive Summary

Compound Identity: 2-Fluoro-5-phenylpyridine CAS Registry Number: 928822-80-4 Molecular Formula: C₁₁H₈FN Molecular Weight: 173.19 g/mol [1][2]

2-Fluoro-5-phenylpyridine is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[3] Structurally, it consists of a pyridine core substituted with a fluorine atom at the C2 position and a phenyl ring at the C5 position.[3] This specific substitution pattern confers unique electronic properties: the C2-fluorine atom is highly activated for nucleophilic aromatic substitution (SₙAr), while the C5-phenyl group provides a stable lipophilic biaryl scaffold common in kinase inhibitors and GPCR ligands.

This guide details the physicochemical profile, reactivity, and handling protocols for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity & Structural Analysis[1][4][5][6][7]

The physicochemical behavior of CAS 928822-80-4 is governed by the interplay between the electron-deficient pyridine ring and the electronegative fluorine substituent.[3]

Structural Diagram

Caption: Structural connectivity highlighting the activated C2-F bond susceptible to nucleophilic attack and the stable C5-Phenyl moiety.

Key Structural Features[3][8][9][10]

-

C2-Fluorine Activation: The pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I), activating the adjacent C2 position. This makes the fluorine atom a good leaving group for SₙAr reactions with amines, thiols, and alkoxides.

-

Basicity Modulation: The presence of the electronegative fluorine at C2 significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2) or 2-phenylpyridine, reducing its basicity and potential for protonation at physiological pH.

-

Lipophilicity: The C5-phenyl ring increases the LogP, enhancing permeability across biological membranes compared to simple halopyridines.

Physicochemical Profiling

The following data summarizes the core physical properties critical for formulation and experimental design.

Table 1: Physicochemical Properties Summary

| Property | Value / Description | Context & Implications |

| Physical State | Solid (Low Melting) or Oil | Typically isolated as a white/off-white solid or viscous oil depending on purity. |

| Melting Point | 38–45 °C (Estimated) | Isomeric 5-fluoro-2-phenylpyridine melts at 38-40°C. Handle with care during weighing; may melt in warm labs. |

| Boiling Point | ~270 °C (Predicted) | High boiling point allows for high-temperature cross-coupling reactions without rapid evaporation. |

| Solubility (Aq) | Low (< 0.1 mg/mL) | Hydrophobic. Requires co-solvents (DMSO, PEG400) for biological assays. |

| Solubility (Org) | High | Freely soluble in DCM, Methanol, DMSO, Ethyl Acetate, and THF. |

| LogP (Calc) | 2.8 – 3.1 | Moderately lipophilic; falls within Lipinski's Rule of 5 for oral bioavailability. |

| pKa (Calc) | ~1.5 – 2.5 (Pyridine N) | Weakly basic. Will not protonate significantly at pH 7.4. |

| Topological Polar Surface Area | ~13 Ų | Low TPSA suggests excellent passive membrane permeability (Blood-Brain Barrier penetrant). |

Reactivity & Synthesis Applications[3][4][5][11][12]

The primary utility of CAS 928822-80-4 lies in its role as an electrophile in SₙAr reactions or as a substrate for C-H activation.

Reaction Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The most common transformation involves displacing the fluorine atom with a nucleophile (e.g., a primary amine) to generate 2-aminopyridine derivatives, a privileged scaffold in kinase inhibitors.[3]

Caption: Standard workflow for functionalizing CAS 928822-80-4 via SₙAr chemistry.

Experimental Protocol: SₙAr Amination

Objective: Synthesis of a 2-amino-5-phenylpyridine derivative.

-

Preparation: In a 10 mL microwave vial, dissolve 2-Fluoro-5-phenylpyridine (1.0 equiv, 100 mg) in anhydrous DMSO (2.0 mL).

-

Reagent Addition: Add the desired primary amine (1.2 equiv) followed by Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Reaction: Seal the vial and heat to 100 °C for 2–4 hours (or 120 °C for 30 mins in a microwave reactor).

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The product will be more polar than the starting material.

-

Workup: Cool to room temperature. Pour the mixture into water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexanes).

Stability & Handling Profile

Stability Assessment[13]

-

Hydrolytic Stability: Stable in water at neutral pH. Slow hydrolysis may occur under strongly acidic or basic conditions at elevated temperatures over prolonged periods.

-

Photolytic Stability: Pyridines can be light-sensitive. Store in amber vials.

-

Oxidative Stability: The pyridine ring is resistant to oxidation, but the phenyl ring can be susceptible to metabolic oxidation (P450) in biological systems.

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.

-

Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is recommended to prevent moisture uptake if the form is an oil/low-melting solid.

-

Container: Tightly sealed glass vial with a Teflon-lined cap.

References

-

PubChem Compound Summary. (2025). 2-Fluoro-5-phenylpyridine (CID 10609366). National Center for Biotechnology Information. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by the Chichibabin Reaction. Science, 342(6161), 956-960. (Mechanistic insights into fluoropyridine reactivity). [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Basis for physicochemical property interpretation). [Link]

Sources

Chemical structure and conformation of 2-Fluoro-5-phenylpyridine

An In-Depth Technical Guide to the Chemical Structure and Conformation of 2-Fluoro-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-5-phenylpyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into its molecular structure, spectroscopic signature, conformational dynamics, a detailed synthetic protocol, and its applications in drug discovery. By integrating experimental data with computational insights, this guide serves as an essential resource for researchers leveraging this versatile scaffold in the design of novel therapeutics and functional materials.

Introduction

2-Fluoro-5-phenylpyridine (C₁₁H₈FN, Molar Mass: 173.19 g/mol ) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 5-position. This substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable building block in contemporary organic synthesis.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The 2-phenylpyridine core, on the other hand, is a prominent scaffold in numerous biologically active molecules and is crucial for the development of cyclometalated complexes used in organic light-emitting diodes (OLEDs)[1]. The strategic placement of the fluorine atom in 2-Fluoro-5-phenylpyridine modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacophore. This guide offers a detailed exploration of its fundamental chemical and physical characteristics.

Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's structure and its response to spectroscopic interrogation is fundamental to its application in complex synthetic and developmental pipelines.

Molecular Structure

The structural integrity of 2-Fluoro-5-phenylpyridine is defined by the covalent arrangement of its constituent atoms. While a crystal structure for the parent molecule is not publicly available, high-resolution X-ray diffraction data for the closely related 2-Fluoro-5-(4-fluorophenyl)pyridine provides invaluable insights into its geometry[2][3]. By analogy, we can infer the key structural parameters for 2-Fluoro-5-phenylpyridine.

Table 1: Key Structural Parameters of 2-Fluoro-5-(4-fluorophenyl)pyridine [2][3]

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F (pyridine) | ~1.35 |

| C-N (pyridine) | ~1.34 |

| C-C (inter-ring) | ~1.48 |

| Bond Angles (°) | |

| C-N-C (pyridine) | ~117 |

| C-C-F (pyridine) | ~119 |

| Dihedral Angle (°) | |

| Phenyl Ring vs. Pyridine Ring | 37.93(5) |

Spectroscopic Characterization

The spectroscopic signature of 2-Fluoro-5-phenylpyridine provides a definitive fingerprint for its identification and characterization. The following data are predicted based on the analysis of structurally similar compounds, including 2-phenylpyridine and other fluorinated pyridine derivatives[4][5].

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The fluorine atom at the 2-position will introduce characteristic splitting patterns for adjacent protons.

-

Pyridine Protons: Three signals corresponding to H3, H4, and H6. The H6 proton, being ortho to the nitrogen, will appear most downfield. The H3 proton will show coupling to the fluorine atom.

-

Phenyl Protons: Signals for the ortho, meta, and para protons of the phenyl ring will be observed in the aromatic region.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display 11 distinct signals, with the carbon attached to the fluorine atom (C2) exhibiting a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms. The C2 carbon is expected to be significantly downfield shifted due to the attached nitrogen, with its chemical shift further influenced by the fluorine substituent[6].

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various vibrational modes of the molecule.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

-

~1250-1100 cm⁻¹: C-F stretching vibration, a key diagnostic peak.

2.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 173.

-

Fragmentation: Common fragmentation pathways may involve the loss of HCN from the pyridine ring or cleavage of the bond between the two rings, leading to fragments corresponding to the phenyl and fluoropyridyl cations[7].

Table 2: Predicted Spectroscopic Data for 2-Fluoro-5-phenylpyridine

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.7 ppm, with characteristic H-F coupling. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-165 ppm, with a large ¹JCF coupling constant for C2. |

| IR (cm⁻¹) | ~3050 (Ar C-H), ~1580 (C=C/C=N), ~1200 (C-F). |

| Mass Spec (m/z) | 173 (M⁺), and characteristic fragment ions. |

Conformational Analysis

The biological activity and material properties of biaryl compounds are often dictated by their conformational preferences, primarily the dihedral angle between the two aromatic rings.

Solid-State Conformation

The crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine reveals a dihedral angle of 37.93° between the pyridine and phenyl rings in the solid state[2][3]. This twisted conformation is a result of minimizing the steric hindrance between the ortho protons of the two rings. Both the fluoropyridine and fluorophenyl rings are individually planar[2][3].

Conformational Dynamics in Solution and Gas Phase

In solution and the gas phase, 2-Fluoro-5-phenylpyridine is expected to exist as a mixture of conformers arising from the rotation around the C-C single bond connecting the two rings. Computational studies on related 2-fluorobiphenyl systems can provide insight into the energetic landscape of this rotation[8]. The presence of the fluorine atom at the 2-position introduces an additional steric and electronic influence on the rotational barrier and the preferred dihedral angle compared to the non-fluorinated parent compound.

Caption: A conceptual representation of the rotational energy profile of 2-Fluoro-5-phenylpyridine.

The rotation around the inter-ring bond is not free, and there exists an energy barrier between the planar (high energy) and twisted (low energy) conformations. The exact dihedral angle of the most stable conformer in solution will be a balance between steric repulsion and electronic effects.

Synthesis and Reactivity

The efficient synthesis of 2-Fluoro-5-phenylpyridine is crucial for its widespread use. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds and is well-suited for this purpose[2][9][10].

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the successful synthesis of the structurally similar 2-Fluoro-5-(4-fluorophenyl)pyridine[2].

Reaction Scheme:

Materials:

-

5-Bromo-2-fluoropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium phosphate (K₃PO₄) (1.3 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

-

Dioxane

-

Water

Experimental Workflow:

Caption: Workflow for the Suzuki-Miyaura synthesis of 2-Fluoro-5-phenylpyridine.

Step-by-Step Procedure:

-

To a solution of 5-bromo-2-fluoropyridine in dioxane, add phenylboronic acid and an aqueous solution of potassium phosphate.

-

Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add distilled water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-5-phenylpyridine.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2-Fluoro-5-phenylpyridine make it a highly sought-after scaffold in both drug discovery and materials science.

Role as a Privileged Scaffold in Medicinal Chemistry

The 2-fluoro-5-phenylpyridine moiety is considered a "privileged scaffold" as it can be found in a variety of compounds targeting different biological systems. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

This scaffold is particularly prevalent in the development of small molecule kinase inhibitors for oncology[1]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-fluoro-5-phenylpyridine core can serve as a versatile template for designing inhibitors that target the ATP-binding site of various kinases. For instance, derivatives of similar fluorinated phenyl-heterocycles have shown promise as inhibitors of key protein kinases such as Tropomyosin receptor kinase A (TrkA), mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

Precursor in Materials Science

The parent 2-phenylpyridine scaffold is a cornerstone in the design of cyclometalated iridium(III) and platinum(II) complexes. These complexes are widely used as phosphorescent emitters in organic light-emitting diodes (OLEDs) due to their high quantum efficiencies and tunable emission colors. The introduction of a fluorine atom can fine-tune the electronic properties of the ligand, which in turn influences the photophysical properties of the resulting metal complex, such as its emission wavelength and quantum yield[1].

Conclusion

2-Fluoro-5-phenylpyridine is a molecule of significant academic and industrial interest. Its well-defined molecular structure, characterized by a twisted conformation, and its versatile reactivity make it an important building block in organic synthesis. The detailed synthetic protocol provided herein, based on the robust Suzuki-Miyaura cross-coupling, allows for its accessible preparation. The strategic incorporation of a fluorine atom into the phenylpyridine scaffold provides a powerful tool for medicinal chemists to modulate the properties of drug candidates, particularly in the realm of kinase inhibitors. Furthermore, its potential as a ligand in the development of advanced materials for optoelectronic applications underscores its broad utility. This guide provides a solid foundation for researchers to explore and exploit the full potential of 2-Fluoro-5-phenylpyridine in their respective fields.

References

-

Akhtar, M. N., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

PMC. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

-

PMC. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Retrieved from [Link]

-

PMC. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Novel pyrimidine and pyridine compounds and their usage.

-

Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in.... Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Patsnap. (n.d.). 2,4,5-trisubstituted pyrimidine compounds taking FGFRs (fibroblast growth factor receptors) as targets as well as preparation methods and application of 2,4,5-trisubstituted pyrimidine compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

-

PMC. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

NFDI4Chem Search Service. (n.d.). R=35000; [M+H]+ - 2-Phenylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

MDPI. (2016). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

-

PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]

-

PubChem. (n.d.). Fused pyrroles as ip receptor agonists for the treatment of pulmonary arterial hypertension (pah) and related disorders. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Ft-ir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de.... Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de.... Retrieved from [Link]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

Sources

- 1. zeptometrix.com [zeptometrix.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 6. testbook.com [testbook.com]

- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-5-phenylpyridine

Introduction: The Structural Significance of a Privileged Scaffold

2-Fluoro-5-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It belongs to the class of substituted phenylpyridines, which are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The introduction of a fluorine atom at the 2-position of the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.[1] Furthermore, the specific arrangement of the phenyl and fluoro substituents creates a unique electronic and steric environment, the precise characterization of which is paramount for understanding its reactivity and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-5-phenylpyridine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to interpret the NMR data of this and related fluorinated heterocyclic systems. We will delve into the causality behind the observed chemical shifts and coupling constants, grounding the analysis in the fundamental principles of NMR and the predictable electronic effects of the substituents.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of 2-Fluoro-5-phenylpyridine presents a distinct set of signals in the aromatic region, typically between 7.0 and 8.8 ppm. The interpretation relies on understanding the interplay of the electron-withdrawing fluorine atom, the anisotropic effect of the phenyl ring, and the characteristic spin-spin coupling patterns of the pyridine ring.

Predicted Proton Assignments and Multiplicities:

-

H6 (Pyridine Ring): This proton, situated ortho to the nitrogen and meta to the fluorine, is expected to be the most downfield of the pyridine protons. Its proximity to the electronegative nitrogen atom results in significant deshielding. It should appear as a doublet of doublets (dd) due to coupling with H4 and a smaller, four-bond coupling to the fluorine atom (⁴JHF).

-

H4 (Pyridine Ring): Located meta to the nitrogen and ortho to the phenyl group, this proton will also be a doublet of doublets (dd). It will exhibit a larger coupling to H3 and a smaller long-range coupling to H6.

-

H3 (Pyridine Ring): This proton is ortho to the fluorine atom and will therefore show a characteristic doublet splitting due to a strong three-bond coupling (³JHF). It will also be coupled to the adjacent H4, resulting in a doublet of doublets (dd) overall.

-

H2', H6' (Phenyl Ring): These two protons, ortho to the point of attachment to the pyridine ring, are chemically equivalent due to free rotation around the C-C single bond. They will appear as a doublet, coupled to the meta protons (H3', H5').

-

H3', H5' (Phenyl Ring): The meta protons of the phenyl ring are also chemically equivalent and will appear as a triplet (or more accurately, a triplet of doublets that appears as a triplet) due to coupling with the ortho and para protons.

-

H4' (Phenyl Ring): The para proton is unique and will appear as a triplet, coupled to the two meta protons (H3', H5').

The following diagram illustrates the key through-bond coupling relationships (J-couplings) that determine the multiplicity of the signals in the ¹H NMR spectrum.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling interactions in 2-Fluoro-5-phenylpyridine.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 2-Fluoro-5-phenylpyridine will display 9 distinct signals, as C2' and C6', as well as C3' and C5' of the phenyl ring are chemically equivalent. A key feature of this spectrum will be the large one-bond coupling between the fluorine atom and C2 (¹JCF), and smaller two-, three-, and four-bond couplings to other carbons in the pyridine ring. These C-F couplings are invaluable for definitive signal assignment.

Predicted Carbon Assignments and C-F Couplings:

-

C2 (Pyridine Ring): This carbon, directly bonded to the highly electronegative fluorine atom, will be significantly downfield and will appear as a large doublet due to ¹JCF coupling. This coupling constant is typically in the range of 230-260 Hz for 2-fluoropyridines.[1]

-

C3 (Pyridine Ring): This carbon will appear as a doublet due to a two-bond coupling to fluorine (²JCF), which is typically in the range of 10-40 Hz.

-

C4 (Pyridine Ring): A smaller three-bond coupling to fluorine (³JCF) will split the signal for C4 into a doublet.

-

C5 (Pyridine Ring): This carbon, attached to the phenyl group, will be a quaternary carbon and will likely show a small four-bond coupling to fluorine (⁴JCF).

-

C6 (Pyridine Ring): Situated ortho to the nitrogen, C6 will be downfield and will exhibit a three-bond coupling to fluorine (³JCF).

-

C1' (Phenyl Ring): The ipso-carbon of the phenyl ring, attached to the pyridine ring, will be a quaternary carbon with a relatively weak signal.

-

C2', C6' (Phenyl Ring): The ortho-carbons of the phenyl ring.

-

C3', C5' (Phenyl Ring): The meta-carbons of the phenyl ring.

-

C4' (Phenyl Ring): The para-carbon of the phenyl ring.

Summary of Predicted NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for 2-Fluoro-5-phenylpyridine in a standard solvent like CDCl₃. These values are estimated based on data from analogous compounds such as 2-phenylpyridine and various fluoropyridines.[2]

| Position | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H3 | ¹H | ~7.1-7.3 | dd | ³J(H3-H4) ≈ 8.5, ³J(H3-F) ≈ 7.5 |

| H4 | ¹H | ~7.8-8.0 | dd | ³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.5 |

| H6 | ¹H | ~8.6-8.8 | dd | ⁴J(H6-H4) ≈ 2.5, ⁴J(H6-F) ≈ 2.0 |

| H2', H6' | ¹H | ~7.6-7.8 | d | ³J(H2'-H3') ≈ 7.5 |

| H3', H5' | ¹H | ~7.4-7.6 | t | ³J(H3'-H2') ≈ 7.5, ³J(H3'-H4') ≈ 7.5 |

| H4' | ¹H | ~7.3-7.5 | t | ³J(H4'-H3') ≈ 7.5 |

| C2 | ¹³C | ~163-166 | d | ¹J(C2-F) ≈ 240 |

| C3 | ¹³C | ~110-113 | d | ²J(C3-F) ≈ 38 |

| C4 | ¹³C | ~140-143 | d | ³J(C4-F) ≈ 15 |

| C5 | ¹³C | ~135-138 | d | ⁴J(C5-F) ≈ 4 |

| C6 | ¹³C | ~148-151 | d | ³J(C6-F) ≈ 5 |

| C1' | ¹³C | ~137-139 | s | - |

| C2', C6' | ¹³C | ~127-129 | s | - |

| C3', C5' | ¹³C | ~129-131 | s | - |

| C4' | ¹³C | ~128-130 | s | - |

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'dd' a doublet of doublets.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Fluoro-5-phenylpyridine, the following workflow is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Caption: Standard workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Fluoro-5-phenylpyridine.

-

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow at least 5 minutes for the sample to thermally equilibrate inside the magnet.

-

Tuning and Shimming: Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent residual signal.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters: A sufficient number of scans (e.g., 16) to achieve good signal-to-noise, and a relaxation delay (D1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., using a zgpg30 pulse program).

-

Key parameters: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is generally sufficient for protonated carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Carefully phase the spectra to obtain pure absorption peaks.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

-

Analysis:

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Pick the peaks in both spectra and assign the chemical shifts and multiplicities.

-

Measure the coupling constants (J-values) from the ¹H spectrum and the C-F couplings from the ¹³C spectrum.

-

Conclusion

The comprehensive NMR analysis of 2-Fluoro-5-phenylpyridine is a clear demonstration of how fundamental principles can be applied to elucidate complex molecular structures. The predictable electronic effects of the fluorine atom and the phenyl ring, manifested in distinct chemical shifts and characteristic J-coupling patterns, allow for a confident and complete assignment of all proton and carbon signals. The methodologies and predictive data presented in this guide serve as a robust framework for scientists working with this important scaffold, enabling them to verify its structure, assess its purity, and gain deeper insights into its chemical nature.

References

-

Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

Sources

Mass spectrometry and fragmentation pattern of 2-Fluoro-5-phenylpyridine

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation of 2-Fluoro-5-phenylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Fluoro-5-phenylpyridine (C₁₁H₈FN), a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. We delve into the principles of its ionization and subsequent fragmentation under both high-energy Electron Ionization (EI) and softer ionization conditions typical of tandem mass spectrometry (MS/MS). This document serves as a predictive framework for researchers, offering insights into the characteristic fragmentation patterns, diagnostic ions, and the underlying mechanistic principles that govern the dissociation of this molecule. A detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, alongside visual diagrams to elucidate fragmentation pathways and workflows.

Introduction and Significance

2-Fluoro-5-phenylpyridine is a substituted biphenyl analog where one phenyl ring is replaced by a fluorinated pyridine heterocycle. The introduction of a fluorine atom and a nitrogen atom into the biphenyl system significantly alters its electronic properties, polarity, and metabolic stability, making it a valuable scaffold in drug discovery and the development of organic electronic materials. Accurate structural confirmation and identification of this compound and its potential metabolites or degradation products are critical. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only precise molecular weight information but also rich structural detail through the analysis of fragmentation patterns.[1] This guide explains the causal choices behind analytical strategies and interprets the expected data from a first-principles perspective, grounded in the established chemistry of similar molecules.

Ionization Methodologies: A Strategic Choice

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation observed. For a thermally stable and relatively volatile molecule like 2-Fluoro-5-phenylpyridine, two primary approaches are considered:

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a high-energy ("hard") ionization technique that involves bombarding the analyte with 70 eV electrons.[2] This process reliably generates a molecular ion (M•⁺) and induces extensive, reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" that is highly valuable for structural elucidation and library matching. Its utility is predicated on the analyte's ability to be volatilized without degradation.

-

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques commonly used with Liquid Chromatography (LC). They typically generate protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[3] While this is ideal for determining molecular weight, structural information must be obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This approach is essential for non-volatile analytes or for mimicking metabolic pathways.

For the purpose of detailed structural characterization, this guide will focus primarily on the predictable and information-rich fragmentation generated by EI, with a secondary discussion on the expected MS/MS fragmentation of the protonated molecule.

Electron Ionization (EI) Mass Spectrometry: A Predictive Fragmentation Analysis

Upon entering the EI source, a 2-Fluoro-5-phenylpyridine molecule loses an electron to form an energetically unstable radical cation, the molecular ion (M•⁺), at a mass-to-charge ratio (m/z) of 173. The stability of the aromatic rings ensures that this molecular ion will be prominent.[4] This unstable ion then dissipates its excess energy by breaking into a series of smaller, more stable fragment ions. The predicted pathways are detailed below.

The Molecular Ion and Primary Fragments

The molecular formula of 2-Fluoro-5-phenylpyridine is C₁₁H₈FN, with a monoisotopic mass of 173.06 u . The key fragmentation pathways are driven by the relative strengths of the bonds and the stability of the resulting charged and neutral species.

-

[M-H]⁺ Ion (m/z 172): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable, even-electron ion. This is analogous to the fragmentation of its non-fluorinated counterpart, 2-phenylpyridine, which shows a prominent [M-H]⁺ peak.[5][6]

-

Loss of Hydrogen Fluoride (HF) (m/z 153): The elimination of a stable neutral molecule like HF is a favorable process. This would involve the abstraction of a hydrogen atom, likely from the phenyl ring, and the fluorine atom, resulting in a highly conjugated radical cation at m/z 153.

-

Loss of Fluorine Radical (F•) (m/z 154): Cleavage of the C-F bond results in the formation of an ion at m/z 154. While the C-F bond is strong, this pathway is plausible and would yield an ion structurally similar to the molecular ion of 2-phenylpyridine.

-

Inter-ring Cleavage: The bond connecting the two aromatic rings is a logical point for fragmentation.

-

Phenyl Cation (m/z 77): Cleavage of the C-C bond with charge retention on the phenyl fragment produces the stable C₆H₅⁺ cation at m/z 77. This is a highly diagnostic peak for phenyl-substituted compounds and is a major fragment in the spectrum of 2-phenylpyridine.[6]

-

Fluoropyridyl Cation (m/z 96): The alternative fragmentation, where the charge is retained by the fluorinated pyridine ring, would yield an ion at m/z 96 (C₅H₃FN⁺).

-

Secondary Fragmentation and Ring Cleavage

The primary fragments can undergo further dissociation to produce smaller, characteristic ions.

-

Fragmentation of the Phenyl Cation: The phenyl cation (m/z 77) is known to lose acetylene (C₂H₂) to form the C₄H₃⁺ ion at m/z 51 .[6] The presence of this ion is strong evidence for a phenyl moiety.

-

Pyridine Ring Cleavage (Loss of HCN): A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN).[7] This could occur from the molecular ion to produce a fragment at m/z 146 (M - HCN) or from the fluoropyridyl fragment (m/z 96) to produce an ion at m/z 69.

Summary of Predicted EI Fragments

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 2-Fluoro-5-phenylpyridine.

| m/z | Proposed Ion Structure | Formula | Comments |

| 173 | [C₁₁H₈FN]•⁺ | C₁₁H₈FN | Molecular Ion (M•⁺) . Expected to be abundant. |

| 172 | [M-H]⁺ | C₁₁H₇FN | Loss of a hydrogen radical from the aromatic system. |

| 154 | [M-F]⁺ | C₁₁H₈N | Loss of a fluorine radical. |

| 153 | [M-HF]•⁺ | C₁₁H₇N | Loss of neutral hydrogen fluoride. |

| 146 | [M-HCN]•⁺ | C₁₀H₇F | Loss of hydrogen cyanide from the pyridine ring. |

| 96 | [C₅H₃FN]⁺ | C₅H₃FN | Fluoropyridyl cation from inter-ring cleavage. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation . Highly stable and diagnostic. |

| 51 | [C₄H₃]⁺ | C₄H₃ | Loss of acetylene from the phenyl cation (m/z 77). |

Visualizing EI Fragmentation

The relationships between these fragments can be visualized using a fragmentation diagram.

Caption: Predicted EI fragmentation pathways for 2-Fluoro-5-phenylpyridine.

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule

In an LC-MS experiment using ESI or APCI, 2-Fluoro-5-phenylpyridine would be detected as the protonated molecule, [M+H]⁺, at m/z 174 . This even-electron ion is relatively stable. To induce fragmentation, it is isolated and subjected to CID. The fragmentation pathways of even-electron ions typically involve the loss of stable, neutral molecules rather than radicals.

-

Loss of HF (m/z 154): The most likely fragmentation pathway would be the elimination of neutral hydrogen fluoride (HF) from the protonated molecule, yielding a stable cation at m/z 154.

-

Loss of Benzene (m/z 97): Cleavage of the inter-ring bond could result in the loss of a neutral benzene molecule, leaving a protonated fluoropyridine fragment at m/z 97.

Caption: Predicted MS/MS fragmentation of protonated 2-Fluoro-5-phenylpyridine.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality EI mass spectra of 2-Fluoro-5-phenylpyridine.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 2-Fluoro-5-phenylpyridine and dissolve it in 1.0 mL of high-purity methanol or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 in the same solvent to achieve a working concentration of 10 µg/mL.

-

Solvent Blank: Prepare a vial containing only the solvent to run prior to the sample, ensuring no background interference or carryover.

Instrumentation and Conditions

-

System: A standard Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[8][9]

-

GC Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (or 20:1 split for higher concentrations)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

Quality Control and Validation

-

Tuning: Ensure the mass spectrometer is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA or FC43).[8]

-

Blank Injection: Run the solvent blank first to confirm system cleanliness.

-

Sample Injection: Inject the sample and acquire the data.

-

Data Analysis: Identify the chromatographic peak for 2-Fluoro-5-phenylpyridine. Extract the corresponding mass spectrum, subtract the background, and compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the GC-MS analysis of the analyte.

Conclusion

The mass spectrometric analysis of 2-Fluoro-5-phenylpyridine provides a wealth of structural information. Under Electron Ionization, the molecule is expected to produce an abundant molecular ion at m/z 173 and a series of diagnostic fragment ions. The most characteristic fragments include the phenyl cation at m/z 77 (and its subsequent fragment at m/z 51), as well as ions resulting from the loss of H•, F•, and HF (m/z 172, 154, and 153, respectively). Tandem mass spectrometry of the protonated molecule (m/z 174) is expected to be simpler, dominated by the neutral loss of HF. This guide provides a predictive and practical framework for researchers, enabling confident identification and structural characterization of this important chemical entity in various research and development settings.

References

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from a relevant publication discussing fragmentation, although not of the specific compound.

- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.

- MedchemExpress. (n.d.). 2-Amino-5-phenylpyridine.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. Available at: [Link]

-

Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NFDI4Chem. (n.d.). 2-Phenylpyridine MS2 Spectrum. MassBank Europe. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Kuş, N., et al. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Advances, 8(3), 1345-1358. Available at: [Link]

- ResearchGate. (2018). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

-

National Institutes of Health (NIH). (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. ACS Omega, 6(39), 25356–25365. Available at: [Link]

-

Petrignani, A., et al. (2020). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 22(34), 18939-18951. Available at: [Link]

-

National Institutes of Health (NIH). (2021). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Journal of the American Society for Mass Spectrometry, 32(6), 1377–1386. Available at: [Link]

-

MDPI. (2021). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 26(16), 4983. Available at: [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. Available at: [Link]

-

PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(10), e4585. Available at: [Link]

- ResearchGate. (2006). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....

-

Royal Society of Chemistry. (2001). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 3(18), 3986-3992. Available at: [Link]

-

PubMed Central (PMC). (1978). A sensitive assay of 5-fluorouracil in plasma by gas chromatography-mass spectrometry. British Journal of Clinical Pharmacology, 5(2), 135–143. Available at: [Link]

- National Bureau of Standards. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from a historical document on fluorocarbon mass spectrometry.

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(1), 350–360. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential. Environmental Science & Technology, 54(21), 13433–13446. Available at: [Link]

Sources

- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties including melting point and boiling point of 2-Fluoro-5-phenylpyridine

The following technical guide is structured to serve as a primary reference for researchers working with 2-Fluoro-5-phenylpyridine , a specialized heterocyclic scaffold used in high-value medicinal chemistry programs (e.g., kinase inhibitor development).

High-Purity Scaffold for Medicinal Chemistry & Organometallic Synthesis

Executive Summary

2-Fluoro-5-phenylpyridine (CAS: 928822-80-4) represents a strategic scaffold in drug discovery. It bridges the structural gap between the lipophilic, metabolically susceptible 2-phenylpyridine and the electronically deactivated fluorinated pyridines. The introduction of the fluorine atom at the C2 position, adjacent to the nitrogen, significantly alters the pKa and metabolic stability of the pyridine ring, making it a bioisostere of choice for modulating the physicochemical properties of lead compounds.

This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and handling protocols, addressing the common data scarcity found in standard commercial catalogs.

Physicochemical Properties

Note: As a specialized intermediate, explicit experimental values for this specific isomer are often absent from standard safety data sheets (SDS). The values below synthesize available primary literature and comparative structure-activity relationship (SAR) data.

Table 1: Core Property Profile

| Property | Value / Description | Source/Note |

| IUPAC Name | 2-Fluoro-5-phenylpyridine | Standard |

| CAS Number | 928822-80-4 | [1] |

| Molecular Formula | C₁₁H₈FN | - |

| Molecular Weight | 173.19 g/mol | - |

| Physical State | Low-melting solid or viscous oil | Inferred from isomer (5-F-2-Ph) [2] |

| Melting Point | 35–45 °C (Estimated) | Comparable to isomer 5-Fluoro-2-phenylpyridine (MP: 38-40°C) [2] |

| Boiling Point | 265–275 °C (Predicted) | Consistent with 2-Phenylpyridine (BP: 268-270°C) [3] |

| Density | ~1.15 g/cm³ (Predicted) | F-substitution increases density vs. parent (1.086 g/cm³) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Lipophilic character dominates |

| pKa (Conj.[1][2] Acid) | ~2.5 (Predicted) | F-atom (inductive withdrawal) lowers basicity vs. Pyridine (5.2) |

Comparative Structural Analysis

To understand the behavior of 2-Fluoro-5-phenylpyridine, one must compare it to its structural relatives. The fluorine atom at C2 exerts a strong inductive effect (-I), reducing electron density on the ring nitrogen.

-

vs. 2-Phenylpyridine: The parent compound is a liquid (MP -5°C). The addition of fluorine typically raises the melting point due to increased dipole-dipole interactions, likely pushing this compound into a solid state at room temperature, albeit a low-melting one.

-

vs. 5-Fluoro-2-phenylpyridine: This isomer is a solid (MP 38-40°C). Symmetry and packing efficiency are similar, suggesting 2-Fluoro-5-phenylpyridine shares this "low-melting solid" characteristic.

Synthesis & Manufacturing Workflow

The most robust route to high-purity 2-Fluoro-5-phenylpyridine is the Suzuki-Miyaura Cross-Coupling . This pathway avoids the handling of unstable diazonium intermediates often required for direct fluorination.

Reaction Logic[3][4][5]

-

Substrates: 2-Fluoro-5-bromopyridine (Electrophile) + Phenylboronic Acid (Nucleophile).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Why this route? The C-Br bond at position 5 is significantly more reactive toward oxidative addition than the C-F bond at position 2 (which is inert to Pd(0) under standard conditions), ensuring high regioselectivity.

Workflow Diagram (DOT)

Figure 1: Regioselective synthesis workflow via Suzuki-Miyaura coupling. The C-F bond remains intact while the C-Br bond undergoes oxidative addition.

Experimental Protocols (Self-Validating)

Protocol A: Determination of Melting Point (for Low-Melting Solids)

Context: Since this compound may exist as a semi-solid or low-melting solid near room temperature, standard open-capillary methods may yield ambiguous "oiling out" results. This protocol ensures accuracy.

-

Preparation: Chill the sample to 0°C to ensure full crystallization if it appears as a viscous oil.

-

Loading: Pack the crystalline solid into a capillary tube to a height of 3-4 mm.

-

Equilibration: Place the tube in a melting point apparatus (e.g., Büchi or Stuart) pre-heated to 25°C.

-

Ramp: Heat at a rate of 1°C/min . Fast heating (>5°C/min) will cause significant lag and inaccurate readings for fluorinated aromatics.

-

Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last crystal (clear point).

-

Validation: A range >2°C indicates solvent impurities (likely hexane from column chromatography). Dry sample under high vacuum (0.1 mbar) for 4 hours and re-test.

-

Protocol B: Chromatographic Purification

Context: Separation of the product from the de-brominated byproduct (2-fluoropyridine) and homocoupled biphenyl is critical.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution starting from 100% Hexanes → 95:5 Hexanes:EtOAc.

-

TLC Visualization: UV at 254 nm. The product will be UV-active.

-

Rf Value: ~0.4 in 9:1 Hexanes:EtOAc (Expect 2-Fluoro-5-bromopyridine to be slightly less polar).

Applications in Drug Discovery

The 2-Fluoro-5-phenylpyridine scaffold is not merely a building block; it is a "metabolic bumper."

-